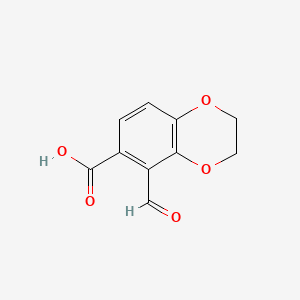
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a formyl group and a carboxylic acid group attached to a dihydrobenzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the formation of the benzodioxine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the benzodioxine ring. Subsequent formylation and carboxylation reactions introduce the formyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the benzodioxine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 5-Carboxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction: 5-Hydroxymethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Substitution: Various substituted benzodioxine derivatives depending on the reagents used.
Scientific Research Applications
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The formyl and carboxylic acid groups may play a role in binding to these targets, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-5-carboxylic acid: Similar structure but lacks the formyl group.
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure but lacks the formyl group.
5-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Similar structure but has an ethyl group instead of a formyl group.
Uniqueness
5-Formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the benzodioxine ring.
Properties
Molecular Formula |
C10H8O5 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C10H8O5/c11-5-7-6(10(12)13)1-2-8-9(7)15-4-3-14-8/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
PMBVGQCCRZZGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















